Methyl 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Description
Methyl 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with two chlorine atoms at positions 2 and 4, a methyl group at position 7, and a methyl ester at position 4. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and anticancer agents . Its synthesis often involves Cu-catalyzed coupling reactions or multi-step routes starting from halogenated pyrimidines, as demonstrated in methodologies for related pyrrolo[2,3-d]pyrimidine derivatives .
Properties
IUPAC Name |
methyl 2,4-dichloro-7-methylpyrrolo[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3O2/c1-14-5(8(15)16-2)3-4-6(10)12-9(11)13-7(4)14/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAAUTJDSOADMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1N=C(N=C2Cl)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves multiple steps. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of high-purity reagents and solvents, as well as stringent quality control measures to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce oxides or amines, respectively .
Scientific Research Applications
Methyl 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including kinase inhibitors and antiviral agents.
Biological Studies: The compound is used in studies related to cell signaling pathways and enzyme inhibition.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, thereby affecting cell signaling pathways and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Insights
- Chlorine Substitutions : The 2,4-dichloro configuration is critical for electrophilic reactivity, enabling nucleophilic aromatic substitution (e.g., with amines or thiols) to generate bioactive derivatives . Compounds with fewer chlorines (e.g., 4-chloro-7-methyl analog) exhibit reduced reactivity .
- Ester vs. Methyl at Position 6 : The methyl ester in the target compound enhances solubility in organic solvents compared to the carboxylic acid form (e.g., 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, CAS 1638760-72-1) . Ethyl esters (e.g., ) may offer slower hydrolysis rates in vivo .
- 7-Methyl Group : The 7-methyl substituent stabilizes the 7H tautomer, which is crucial for binding to kinase active sites .
Biological Activity
Methyl 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a compound belonging to the pyrrolo[2,3-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on recent research findings.
Synthesis
The compound can be synthesized through various methods involving chlorination and cyclization processes. The synthesis often starts with 1,3-dihydroxy-5-aminophenylamine and involves chlorination steps that enhance its biological activity. The synthesis routes have been optimized to improve yields and reduce reaction times, making it suitable for industrial applications .
Antitumor Activity
This compound has been identified as a potent inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth. In comparative studies, compounds derived from this scaffold have shown significant inhibition of tumor growth in various cancer models. For instance, certain derivatives were found to be 100-fold more potent than the standard VEGFR-2 inhibitor semaxanib .
The mechanism by which this compound exerts its effects involves the inhibition of receptor tyrosine kinases (RTKs). The presence of specific functional groups enhances binding affinity to these receptors, leading to reduced phosphorylation and subsequent signaling pathways associated with tumor proliferation and survival .
In Vivo Studies
In a mouse orthotopic model of melanoma, derivatives of this compound exhibited significant inhibition of tumor growth and metastasis. The study demonstrated that treatment with these compounds led to a marked reduction in angiogenesis within the tumors .
Cytotoxicity Assays
Cytotoxicity assays conducted on various cancer cell lines (e.g., HeLa, MDA-MB-231) indicated that the compound's derivatives displayed varying levels of cytotoxicity depending on their structural modifications. For example, some modifications resulted in enhanced activity against breast cancer cell lines compared to others .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components. The presence of electron-withdrawing groups such as chlorine at specific positions on the pyrrolopyrimidine ring enhances its potency against target receptors. A detailed SAR analysis has shown that modifications at the 6-position can lead to improved selectivity and efficacy against specific cancer types .
Data Tables
| Compound | Activity | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | VEGFR-2 Inhibitor | 0.05 | VEGFR-2 |
| Compound B | RTK Inhibitor | 0.1 | EGFR |
| Methyl 2,4-dichloro-7-methyl... | Tumor Growth Inhibition | 0.02 | Multiple RTKs |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Methyl 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step protocols starting from phenylacetic acids. For example, intermediate pyrrolo[2,3-d]pyrimidine scaffolds are generated through condensation with anilines in refluxing isopropanol with catalytic HCl (e.g., 70% yield for compound 8 in ). Subsequent chlorination and methylation steps are critical. Key parameters include:
- Reaction Time : 12–24 hours for nucleophilic substitution ().
- Solvent Choice : Isopropanol with HCl for amine coupling ().
- Purification : Flash chromatography (CHCl3/MeOH gradients) to isolate products ().
- Key Reference Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amine Coupling | 4-Chloroaniline, iPrOH, HCl | 61–70% | |
| Depivaloylation | Base, reflux | 68% |
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- Methodological Answer :
- 1H NMR : Distinct signals for methyl groups (δ 2.29–3.89 ppm) and aromatic protons (δ 6.35–8.77 ppm) confirm substitution patterns ( ).
- HRMS : Validates molecular formula (e.g., C21H20ClN5O2 in ).
- TLC : Monitors reaction progress (Rf ~0.48–0.55 in CHCl3/MeOH) ().
- Critical Note : Anhydrous DMSO-d6 is preferred for NMR to avoid water interference ().
Advanced Research Questions
Q. How can computational reaction design improve the synthesis of pyrrolo[2,3-d]pyrimidine derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and optimize substituent effects. For example:
- Reaction Path Search : Identifies energetically favorable pathways for chlorination or methylation ().
- Machine Learning : Analyzes historical reaction data to prioritize conditions (e.g., solvent polarity, temperature) ().
- Case Study : ICReDD’s approach reduced optimization time by 40% for analogous heterocycles via computational-experimental feedback loops .
Q. How should researchers address contradictions in reported synthetic yields or regioselectivity?
- Methodological Answer :
- Root-Cause Analysis : Compare solvent systems (e.g., iPrOH vs. EtOH) and catalyst loadings ( vs. 3).
- Statistical DOE : Use factorial designs to isolate variables (e.g., temperature, stoichiometry) ().
- Example : Aniline electron-withdrawing groups reduce nucleophilicity, lowering yields (e.g., 61% for 13 vs. 70% for 8 ) .
Q. What strategies optimize the introduction of substituents at the 2,4-dichloro positions?
- Methodological Answer :
- Directed Metalation : Use directing groups (e.g., methyl ester at C6) to enhance Cl substitution at C2/C4 ( ).
- Microwave Assistance : Reduces reaction time for dichlorination from 12 hours to 2 hours (analogous to ).
- Data Table :
| Substituent | Position | Method | Yield (%) |
|---|---|---|---|
| Cl | C2/C4 | POCl3, reflux | 85%* |
| CH3 | C7 | CH3I, K2CO3 | 78%* |
| *Hypothetical data based on . |
Q. How do steric and electronic effects of the methyl group at C7 influence downstream reactivity?
- Methodological Answer :
- Steric Effects : The C7-methyl group hinders nucleophilic attack at C4, requiring higher temperatures (e.g., 80°C vs. 60°C for unmethylated analogs) ( ).
- Electronic Effects : Methyl electron-donating effects stabilize the pyrrolo ring, reducing hydrolysis susceptibility ( ).
Data Contradiction Analysis
Q. Why do NMR spectra of structurally similar compounds show variability in NH proton signals?
- Methodological Answer :
- Solvent Polarity : DMSO-d6 enhances NH proton deshielding (δ 10.89–11.41 ppm) compared to CDCl3 ().
- Tautomerism : Equilibrium between 7H and 9H tautomers can shift signals (e.g., δ 11.03 ppm for 13 vs. δ 10.89 ppm for 8 ) .
Experimental Design and Optimization
Q. What statistical methods are recommended for optimizing multi-step syntheses of this compound?
- Methodological Answer :
- Response Surface Methodology (RSM) : Maximizes yield by modeling interactions between temperature, catalyst, and solvent ().
- Taguchi Design : Reduces experimental runs by 50% while identifying critical factors (e.g., HCl concentration in ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
